molecular formula C11H13N5O B2934736 N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351660-36-0

N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2934736
CAS No.: 1351660-36-0
M. Wt: 231.259
InChI Key: UAUXYRZUGMAGQS-UHFFFAOYSA-N
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Description

N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: is a heterocyclic compound that features a pyridazine ring fused with a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves multi-step synthesis with high yields and purity. The process typically includes:

    Raw Material Preparation: Sourcing high-purity starting materials.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield.

    Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its ability to interact with biological targets.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Employed in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the N-propyl group but shares the core structure.

    N-propyl-6-(1H-pyrazol-1-yl)pyrimidine-3-carboxamide: Similar structure with a pyrimidine ring instead of a pyridazine ring.

    N-propyl-6-(1H-pyrazol-1-yl)pyrazine-3-carboxamide: Similar structure with a pyrazine ring instead of a pyridazine ring.

Uniqueness:

  • The presence of the N-propyl group in N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can influence its biological activity and chemical reactivity.
  • The pyridazine ring provides unique electronic properties compared to pyrimidine and pyrazine rings, potentially leading to different biological effects.

Properties

IUPAC Name

N-propyl-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-6-12-11(17)9-4-5-10(15-14-9)16-8-3-7-13-16/h3-5,7-8H,2,6H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUXYRZUGMAGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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